molecular formula C15H13FN2O2 B3267483 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone CAS No. 452056-81-4

2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone

Cat. No.: B3267483
CAS No.: 452056-81-4
M. Wt: 272.27 g/mol
InChI Key: IBIRZTPHSLNZFC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone is a synthetic organic compound that features a fluorophenyl group and a pyridyl group connected by an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and 2-acetamido-4-pyridine.

    Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-1-(2-hydroxy-4-pyridyl)ethanone: Similar structure but with a hydroxy group instead of an acetamido group.

    2-(4-Fluorophenyl)-1-(2-methyl-4-pyridyl)ethanone: Similar structure but with a methyl group instead of an acetamido group.

Uniqueness

2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone is unique due to the presence of both the fluorophenyl and acetamido-pyridyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)acetyl]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10(19)18-15-9-12(6-7-17-15)14(20)8-11-2-4-13(16)5-3-11/h2-7,9H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIRZTPHSLNZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215307
Record name N-[4-[2-(4-Fluorophenyl)acetyl]-2-pyridinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452056-81-4
Record name N-[4-[2-(4-Fluorophenyl)acetyl]-2-pyridinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452056-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[2-(4-Fluorophenyl)acetyl]-2-pyridinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.0 g of the compound (28) are suspended in 100 ml of acetic anhydride, a spatula tip of 4-dimethylaminopyridine is added and the reaction mixture is heated under reflux for 5 h. Most of the excess acetic anhydride is distilled off, the residue is hydrolyzed and the mixture is adjusted to pH 7 using conc. ammonia. The resulting clear precipitate (29) is filtered off and dried under reduced pressure over P2O5.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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